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molecular formula C12H10N2O2S B8334310 3-Nitro-4-phenylsulfanyl-phenylamine

3-Nitro-4-phenylsulfanyl-phenylamine

Cat. No. B8334310
M. Wt: 246.29 g/mol
InChI Key: XYMIBMMKWVIHCR-UHFFFAOYSA-N
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Patent
US08338605B2

Procedure details

A mixture of 2-Nitro-4-chloro aniline (1.0 g, 5.79 mmol), sodium thiophenol (0.84 g, 6.4 mmol) in DMF (10 mL) was heated 2.5 h at 100° C. The mixture was cooled, diluted with ethyl acetate (100 mL) and the organic layer washed with water, 20% aqueous potassium hydroxide solution and aqueous 10% sodium chloride solution, then, dried over anhydrous sodium sulfate. The drying agent was filtered and the solvent concentrated under vacuum leaving the title compound as a red solid (0.98 g, 69%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[C:9](Cl)[CH:8]=[CH:7][C:5]=1N)([O-:3])=[O:2].[C:12]1([SH:18])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[Na].C[N:21](C=O)C>C(OCC)(=O)C>[N+:1]([C:4]1[CH:10]=[C:9]([NH2:21])[CH:8]=[CH:7][C:5]=1[S:18][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([O-:3])=[O:2] |f:1.2,^1:18|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)Cl
Name
Quantity
0.84 g
Type
reactant
Smiles
C1(=CC=CC=C1)S.[Na]
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
WASH
Type
WASH
Details
the organic layer washed with water, 20% aqueous potassium hydroxide solution and aqueous 10% sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the solvent concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1SC1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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